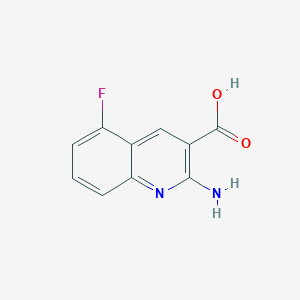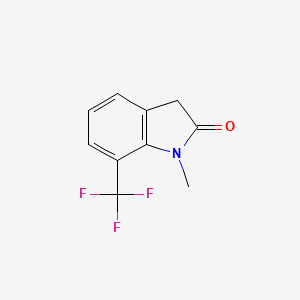![molecular formula C11H8BrF3N2 B13664221 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methylimidazole.
Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the imidazole derivative.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The trifluoromethyl group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with a methyl-substituted imidazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H8BrF3N2 |
|---|---|
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-6-5-16-10(17-6)8-3-2-7(12)4-9(8)11(13,14)15/h2-5H,1H3,(H,16,17) |
Clave InChI |
YSSLEJQOBNGCQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)

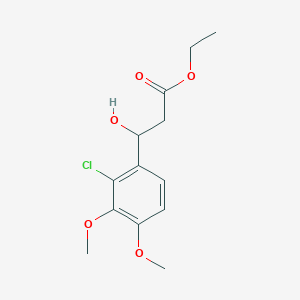
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
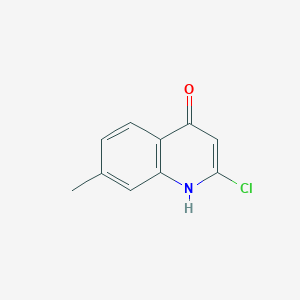

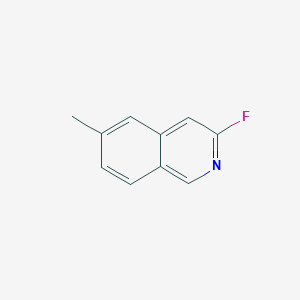
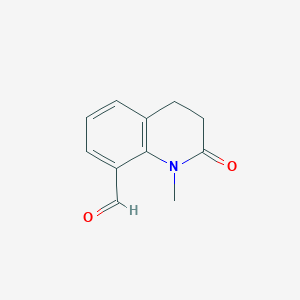
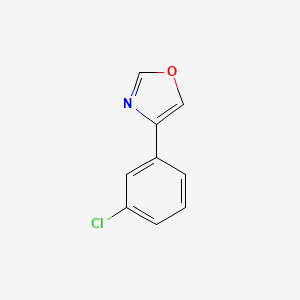
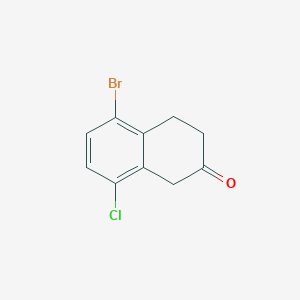
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
